molecular formula C15H16FNO2S B4612858 1-(4-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide

1-(4-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide

Cat. No.: B4612858
M. Wt: 293.4 g/mol
InChI Key: NPBFUYRBQCYZPX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16FNO2S and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.08857809 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

A New Route to Vinyl Fluorides

The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate undergoes the Horner-Wittig reaction with aldehydes and ketones to yield α-fluoro-α,β-unsaturated sulfones. This method provides a two-step route to vinyl fluorides, showcasing a novel approach to introducing fluorine into organic compounds for potential applications in material science and pharmaceuticals (J. McCarthy et al., 1990).

Enantioselective Addition to Unsaturated Aldehydes

An organocatalytic, enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been developed, achieving good yields and excellent enantioselectivities. This method emphasizes the importance of chirality in chemical synthesis, particularly for the development of pharmaceuticals (M. Kamlar et al., 2010).

Efficient Addition to α,β-Unsaturated Compounds

The 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane to α,β-unsaturated compounds under mild conditions introduces fluorine into various molecular frameworks, expanding the toolkit for synthetic organic chemists. This reaction facilitates the synthesis of compounds with potential applications in medicinal chemistry and materials science (G. Prakash et al., 2008).

Nucleophilic Monofluoromethylating Reagent

The compound 1-fluorobis(phenylsulfonyl)methane (FBSM) serves as a nucleophilic monofluoromethylating reagent, highlighting its utility in introducing fluorine atoms into organic molecules. This reagent offers a versatile approach for the synthesis of fluorinated compounds, which are highly sought after in the development of agrochemicals and pharmaceuticals (N. Shibata & T. Furukawa, 2010).

Visible Light Emission from Simple Molecules

Research on molecules with "isolated" phenyl rings emitting visible light despite lacking typical fluorophore structures expands the understanding of light-emitting materials. Such findings could influence the design of new organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the broader implications of fluorinated and phenyl-substituted compounds in materials science (Haoke Zhang et al., 2017).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c16-15-8-6-14(7-9-15)12-20(18,19)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBFUYRBQCYZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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